N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide

Overview

Description

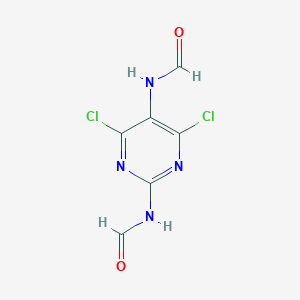

N,N’-(4,6-Dichloropyrimidine-2,5-diyl)diformamide is a chemical compound with the molecular formula C6H4Cl2N4O2 and a molecular weight of 235.03 g/mol . It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at the 4 and 6 positions of the pyrimidine ring and two formamide groups at the 2 and 5 positions . This compound is used in various chemical and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

It’s known that dichloropyrimidines are often used in the synthesis of various bioactive compounds, suggesting that they may interact with a wide range of biological targets .

Mode of Action

It’s known that dichloropyrimidines can undergo suzuki-miyaura cross-coupling reactions, which are often used in the synthesis of biologically active compounds . This suggests that the compound may interact with its targets through covalent bonding, leading to changes in the targets’ function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(4,6-Dichloropyrimidine-2,5-diyl)diformamide typically involves the chlorination of pyrimidine derivatives followed by formylation. One common method includes the reaction of 4,6-dichloropyrimidine with formamide under controlled conditions . The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of N,N’-(4,6-Dichloropyrimidine-2,5-diyl)diformamide involves large-scale chlorination and formylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques . The compound is then isolated and purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

N,N’-(4,6-Dichloropyrimidine-2,5-diyl)diformamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The formamide groups can be reduced to amines under specific conditions.

Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in polar solvents at elevated temperatures.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

Substitution: N,N’-(4,6-Diaminopyrimidine-2,5-diyl)diformamide.

Reduction: N,N’-(4,6-Dichloropyrimidine-2,5-diyl)diamine.

Oxidation: N,N’-(4,6-Dichloropyrimidine-2,5-diyl)diformamide oxide.

Scientific Research Applications

Scientific Research Applications

- Synthesis of Antiviral Agents

-

Molecular Docking Studies

- The compound's structure allows for interaction studies with viral enzymes or receptors essential for viral replication. Preliminary molecular docking studies suggest that this compound may bind effectively to these targets, providing insights into its mechanism of action and optimizing its pharmacological efficacy.

- Chromatographic Analysis

Case Studies

-

Antiviral Activity Assessment

- A study evaluated the antiviral activity of derivatives synthesized from this compound against various viruses. Results indicated significant inhibition of viral replication in cell cultures treated with these derivatives, highlighting their potential as therapeutic agents.

- Pharmacokinetic Studies

Comparison with Similar Compounds

Similar Compounds

4,6-Dichloropyrimidine: A precursor in the synthesis of N,N’-(4,6-Dichloropyrimidine-2,5-diyl)diformamide.

2,4-Dichloropyrimidine: Another chlorinated pyrimidine derivative with similar reactivity.

2,6-Dichloropyridine: A structurally related compound with different reactivity due to the pyridine ring.

Uniqueness

N,N’-(4,6-Dichloropyrimidine-2,5-diyl)diformamide is unique due to the presence of both chlorine and formamide groups, which confer distinct chemical properties and reactivity. Its ability to undergo multiple types of reactions and its applications in various fields make it a valuable compound in research and industry .

Biological Activity

N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound is derived from 2,5-diamino-4,6-dichloropyrimidine. The synthesis typically involves the reaction of this precursor with formic acid and acetic anhydride. The general reaction pathway includes:

- Formation of 2,5-diamino-4,6-dichloropyrimidine : This is achieved through cyclization processes involving guanidine and aminomalonic esters.

- Chlorination : The intermediate undergoes chlorination to yield 4,6-dichloropyrimidine.

- Formation of Diformamide : The final step involves reacting the chlorinated compound with formic acid to produce this compound .

Biological Activity

The biological activity of this compound has been investigated in various studies focusing on its antiviral properties and mechanism of action.

Antiviral Properties

Recent studies highlight the compound's potential as an antiviral agent. For instance:

- Mechanism of Action : The compound appears to inhibit viral DNA replication by acting as a competitive inhibitor for viral polymerases. This mechanism is crucial for its effectiveness against various viral infections, including adenoviruses .

- Selectivity and Potency : In vitro tests have shown that certain derivatives exhibit low micromolar to sub-micromolar potency against specific viruses while maintaining a high selectivity index (SI > 100), indicating reduced toxicity towards human cells compared to their antiviral effects .

Case Studies

- Study on Adenovirus Inhibition : A series of derivatives based on the pyrimidine structure were tested for their ability to inhibit human adenovirus (HAdV). Compounds derived from this compound demonstrated significant antiviral activity with IC50 values as low as 0.27 μM and a high maximum tolerated dose in animal models (150 mg/kg) .

- Toxicity Assessment : Toxicological evaluations indicated that while these compounds effectively inhibited viral replication, they exhibited low cytotoxicity in mammalian cell lines (CC50 values significantly higher than IC50 values), suggesting a favorable therapeutic window for potential clinical applications .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound and its derivatives:

| Property | Value/Observation |

|---|---|

| IC50 (against HAdV) | 0.27 μM |

| CC50 (cytotoxicity) | 156.8 μM |

| Selectivity Index (SI) | >100 |

| Maximum Tolerated Dose (MTD) | 150 mg/kg in hamsters |

Properties

IUPAC Name |

N-(4,6-dichloro-2-formamidopyrimidin-5-yl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N4O2/c7-4-3(9-1-13)5(8)12-6(11-4)10-2-14/h1-2H,(H,9,13)(H,10,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJUZRTBKERGCTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)NC1=C(N=C(N=C1Cl)NC=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30553872 | |

| Record name | N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116477-30-6 | |

| Record name | N-[4,6-Dichloro-2-(formylamino)-5-pyrimidinyl]formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116477-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diaminoformyl-4,6-dichloropyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116477306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-(4,6-dichloropyrimidine-2,5-diyl)diformamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.212.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.